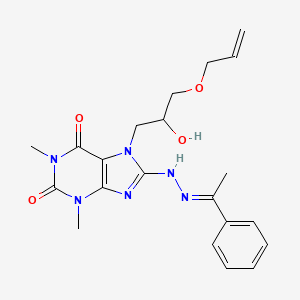![molecular formula C22H27BrN2O3 B2962993 3-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1104738-03-5](/img/structure/B2962993.png)
3-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound featuring a unique imidazo[1,2-a]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide typically involves multi-step organic synthesis. One common route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.
Functional Group Introduction: The ethoxy and methoxy phenyl groups are introduced through electrophilic aromatic substitution reactions, using reagents like ethyl bromide and methoxybenzene in the presence of a strong base.
Hydroxylation: The hydroxyl group is typically introduced via oxidation reactions, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Quaternization: The final step involves the quaternization of the nitrogen atom in the imidazo[1,2-a]pyridine ring with a bromide source, such as methyl bromide, to form the bromide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the specific conditions and reagents used.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated derivatives.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer therapies.
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in the production of complex organic materials.
Mécanisme D'action
The mechanism of action of 3-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the hydroxyl and methoxy groups suggests potential hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methoxyphenyl)-3-hydroxy-1-(4-ethoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium chloride
- 3-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
Uniqueness
The unique combination of ethoxy and methoxy groups in 3-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide distinguishes it from similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N2O3.BrH/c1-3-27-20-11-7-17(8-12-20)22(25)16-23(21-6-4-5-15-24(21)22)18-9-13-19(26-2)14-10-18;/h7-14,25H,3-6,15-16H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCQDDHRXDWDCQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=C(C=C4)OC)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3,4-Dichlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2962910.png)

![dimethyl({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)amine](/img/structure/B2962915.png)
![2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid](/img/structure/B2962916.png)
![2-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2962918.png)


![1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one](/img/structure/B2962921.png)



![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2962927.png)
![3-[5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione](/img/structure/B2962928.png)

